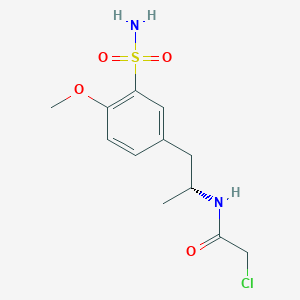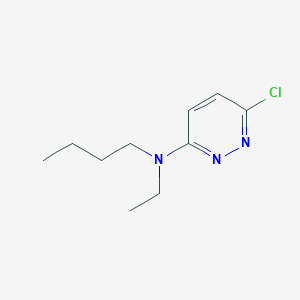
Tamsulosin Sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamsulosin sulfonamide, commonly known as Tamsulosin, is a medication primarily used to treat benign prostatic hyperplasia (BPH) and chronic prostatitis. It is also used to aid the passage of kidney stones. Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist that works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tamsulosin involves several steps. One common method starts with the preparation of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is then reacted with 2-(2-ethoxyphenoxy)ethyl bromide to form Tamsulosin . The reaction conditions typically involve the use of solvents like acetonitrile and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of Tamsulosin hydrochloride involves an improved process that includes the use of novel intermediates like quaternized benzylidene ammonium salts. This method is more efficient and yields a higher purity product .
Análisis De Reacciones Químicas
Types of Reactions
Tamsulosin undergoes various chemical reactions, including:
Oxidation: Tamsulosin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Tamsulosin to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides
Aplicaciones Científicas De Investigación
Tamsulosin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying alpha-1 adrenergic receptor antagonists.
Biology: Helps in understanding the role of alpha-1 adrenergic receptors in smooth muscle relaxation.
Medicine: Extensively used in clinical trials for treating BPH and kidney stones.
Industry: Used in the formulation of various pharmaceutical products
Mecanismo De Acción
Tamsulosin works by selectively blocking alpha-1A and alpha-1B adrenergic receptors, which are predominantly found in the prostate and bladder neck. This blockade leads to the relaxation of smooth muscle in these areas, thereby reducing resistance to urinary flow and alleviating symptoms of BPH .
Comparación Con Compuestos Similares
Similar Compounds
Finasteride: Another medication used to treat BPH, but it works by inhibiting 5-alpha-reductase.
Doxazosin: An alpha-1 blocker similar to Tamsulosin but less selective.
Terazosin: Another alpha-1 blocker used for BPH but with a different side effect profile
Uniqueness
Tamsulosin is unique due to its high selectivity for alpha-1A and alpha-1B adrenergic receptors, which minimizes the risk of hypotension compared to other alpha-1 blockers .
Propiedades
Fórmula molecular |
C12H17ClN2O4S |
|---|---|
Peso molecular |
320.79 g/mol |
Nombre IUPAC |
2-chloro-N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H17ClN2O4S/c1-8(15-12(16)7-13)5-9-3-4-10(19-2)11(6-9)20(14,17)18/h3-4,6,8H,5,7H2,1-2H3,(H,15,16)(H2,14,17,18)/t8-/m1/s1 |
Clave InChI |
LPZCOSMQUFUZRC-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)CCl |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)


![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)
![Dimethyl 4-(benzo[C][1,2,5]oxadiazol-4-YL)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13409314.png)

